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Introduction

Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) is a critical mediator of the
unfolded protein response (UPR), a cellular stress response pathway activated by the
accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). Upon ER
stress, PERK dimerizes and autophosphorylates, leading to the phosphorylation of the
eukaryotic initiation factor 2 alpha (elF2a). This event attenuates global protein synthesis while
promoting the translation of specific stress-response proteins, such as activating transcription
factor 4 (ATF4). Dysregulation of the PERK signaling pathway has been implicated in various
diseases, including cancer and neurodegenerative disorders, making it an attractive target for
therapeutic intervention.

AMG PERK 44 is a potent and highly selective, orally active inhibitor of PERK with a reported
IC50 of 6 nM.[1][2][3][4] It exhibits over 1,000-fold selectivity against the related kinase GCN2
and has a clean selectivity profile against a large panel of other kinases.[1][2][4] These
application notes provide a detailed protocol for an in vitro kinase assay to determine the
inhibitory activity of AMG PERK 44 against the PERK enzyme.

PERK Signaling Pathway

Under ER stress, the chaperone protein BiP/GRP78 dissociates from the luminal domain of
PERK, leading to its dimerization and autophosphorylation. Activated PERK then
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phosphorylates elF2a, which in turn reduces global protein synthesis to alleviate the protein
folding load on the ER. Phosphorylated elF2a also selectively promotes the translation of
ATF4, a transcription factor that upregulates genes involved in amino acid metabolism,
antioxidant response, and, under prolonged stress, apoptosis.

Click to download full resolution via product page

Caption: PERK signaling pathway and the inhibitory action of AMG PERK 44.

Data Presentation

The inhibitory activity of AMG PERK 44 and other compounds can be quantified by
determining their half-maximal inhibitory concentration (IC50). The results can be summarized
in a table for clear comparison.

Selectivity Selectivity
PERK IC50 GCN2 IC50 B-Raf IC50
Compound (GCN2/PER  (B-
(nM) (nM) (nM)
K) Raf/PERK)
AMG PERK
6 7300 >1000 ~1217 >167
44
Compound X [Insert Data] [Insert Data] [Insert Data] [Calculate] [Calculate]
Compound Y [Insert Data] [Insert Data] [Insert Data] [Calculate] [Calculate]

Data for AMG PERK 44 is based on published literature.[1][4]
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Experimental Protocols

This protocol describes an in vitro kinase assay using the ADP-Glo™ Kinase Assay platform to
measure the inhibition of recombinant human PERK by AMG PERK 44. The assay quantifies
kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials and Reagents

e Enzyme: Recombinant Human PERK (catalytic domain, e.g., from Thermo Fisher Scientific
or Carna Biosciences).

e Substrate: Recombinant Human elF2a or a suitable peptide substrate.

e Inhibitor: AMG PERK 44 (e.g., from MedchemExpress, Tocris Bioscience, or Cayman
Chemical).

e Assay Platform: ADP-Glo™ Kinase Assay Kit (Promega).

» Buffer: Kinase Reaction Buffer (e.g., 40 mM Tris-HCI pH 7.5, 20 mM MgCI2, 0.1 mg/ml BSA).
e ATP: Adenosine 5'-triphosphate.

o Plates: White, opaque 384-well plates.

e Instrumentation: Luminometer.

Experimental Workflow Diagram
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Caption: Workflow for the AMG PERK 44 in vitro kinase assay.
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Step-by-Step Protocol

e Compound Preparation:
o Prepare a stock solution of AMG PERK 44 in 100% DMSO.

o Perform serial dilutions of the AMG PERK 44 stock solution in DMSO to create a
concentration gradient (e.g., 10-point, 3-fold dilutions).

o Assay Plate Setup:

o To the wells of a 384-well plate, add the appropriate volume of the serially diluted AMG
PERK 44 or DMSO for control wells (e.g., 1 pL).

o Include "no enzyme" controls (for background) and "no inhibitor" controls (for maximal
activity).

» Kinase Reaction:
o Prepare a solution of recombinant PERK enzyme in Kinase Reaction Buffer.
o Add the PERK enzyme solution to each well (except "no enzyme" controls) and mix.

o Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind
to the enzyme.

o Prepare a master mix of the elF2a substrate and ATP in Kinase Reaction Buffer. The final
ATP concentration should be at or near the Km for PERK, if known, to accurately
determine the IC50 of ATP-competitive inhibitors.

o Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.

o Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
The optimal time should be determined empirically to ensure the reaction is in the linear
range.

e ADP Detection (using ADP-Glo™):
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o Following the kinase reaction incubation, add ADP-Glo™ Reagent to all wells to stop the
kinase reaction and deplete the remaining ATP.

o Incubate the plate at room temperature for 40 minutes.

o Add Kinase Detection Reagent to all wells to convert the ADP generated during the kinase
reaction into ATP and to generate a luminescent signal.

o Incubate the plate at room temperature for 30-60 minutes.

» Data Acquisition and Analysis:

o

Measure the luminescence of each well using a plate-reading luminometer.

[¢]

Subtract the background luminescence (from "no enzyme" controls) from all other
readings.

[¢]

Calculate the percentage of inhibition for each concentration of AMG PERK 44 relative to
the "no inhibitor" control.

[¢]

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit
the data to a sigmoidal dose-response curve to determine the 1C50 value.

Conclusion

This protocol provides a robust and reliable method for determining the in vitro inhibitory activity
of AMG PERK 44 against its target, the PERK kinase. The use of a luminescence-based assay
platform like ADP-Glo™ offers high sensitivity and is amenable to high-throughput screening.
The provided diagrams and data table structure are intended to facilitate experimental

planning, execution, and reporting for researchers in the field of drug discovery and
development.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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